molecular formula C7H3N3OS B14254815 [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole CAS No. 286390-50-9

[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole

Cat. No.: B14254815
CAS No.: 286390-50-9
M. Wt: 177.19 g/mol
InChI Key: XABXXZQKGVLGMG-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which includes substrates such as 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method is advantageous due to its rapid synthesis, mild reaction conditions, and high yield (90-97%) of products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of sustainable catalysts like vanadium oxide loaded on fluorapatite, are often employed to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, interfering with biological pathways to exert its effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole is unique due to its fused ring structure, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in the development of materials for optoelectronic applications and as a versatile scaffold in drug design .

Properties

CAS No.

286390-50-9

Molecular Formula

C7H3N3OS

Molecular Weight

177.19 g/mol

IUPAC Name

[1,3]thiazolo[5,4-g][2,1,3]benzoxadiazole

InChI

InChI=1S/C7H3N3OS/c1-2-5-7(8-3-12-5)6-4(1)9-11-10-6/h1-3H

InChI Key

XABXXZQKGVLGMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C3=C1SC=N3

Origin of Product

United States

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